

Spectroscopic Profile of 4-Acetylimidazole: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Acetylimidazole

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This guide provides an in-depth analysis of the spectroscopic data for **4-Acetylimidazole** (CAS No: 61985-25-9), a key heterocyclic compound with applications in medicinal chemistry and organic synthesis.^{[1][2]} As a versatile building block, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in research and drug development. This document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and expert interpretation.

Molecular Structure and Overview

4-Acetylimidazole is an organic compound featuring a five-membered imidazole ring substituted with an acetyl group at the C4 position.^[1] This substitution pattern significantly influences the molecule's electronic distribution and, consequently, its spectroscopic characteristics. The presence of the imidazole moiety, a common feature in biologically active molecules, and the reactive acetyl group make it a compound of considerable interest.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For **4-Acetylimidazole**, both ^1H and ^{13}C NMR provide critical insights into its structure.

^1H NMR Spectroscopy

The proton NMR spectrum of **4-Acetylimidazole** is characterized by distinct signals corresponding to the protons of the imidazole ring and the acetyl methyl group.

Experimental Protocol: ^1H NMR Spectroscopy

A standard protocol for acquiring the ^1H NMR spectrum of an imidazole derivative like **4-Acetylimidazole** is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-Acetylimidazole** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D_2O , DMSO-d_6 , or CDCl_3) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly of the N-H proton.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
- **Data Acquisition:**
 - Tune and shim the instrument to ensure a homogeneous magnetic field.
 - Acquire the spectrum at a standard temperature, typically 25 °C.
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Integrate the signals to determine the relative number of protons.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

^1H NMR Data Summary

Proton Assignment	Chemical Shift (δ) in D_2O	Multiplicity	Integration
- CH_3 (acetyl)	~2.31 ppm	Singlet	3H
H5 (imidazole)	~7.67 ppm	Singlet	1H
H2 (imidazole)	~7.77 ppm	Singlet	1H

Note: Data obtained from a patent describing the synthesis of **4-acetylimidazole**.

Interpretation of the ^1H NMR Spectrum

The ^1H NMR spectrum of **4-Acetylimidazole** in D_2O displays three distinct singlet signals, which is consistent with its molecular structure.

- Acetyl Protons (-CH₃): The upfield singlet at approximately 2.31 ppm corresponds to the three equivalent protons of the acetyl methyl group. Its integration value of 3H confirms the presence of this functional group.
- Imidazole Ring Protons (H2 and H5): The two downfield singlets at approximately 7.67 ppm and 7.77 ppm are assigned to the protons on the imidazole ring. In D_2O , the acidic N-H proton is exchanged with deuterium and is therefore not observed. The singlets arise because there are no adjacent protons to cause spin-spin coupling. The electron-withdrawing effect of the acetyl group and the aromatic nature of the imidazole ring cause these protons to resonate in the downfield region. The specific assignment of H2 and H5 can be confirmed through more advanced 2D NMR techniques like HMBC and HSQC.

^{13}C NMR Spectroscopy

While direct experimental ^{13}C NMR data for **4-Acetylimidazole** is not readily available in the searched literature, a reliable prediction can be made based on the known chemical shifts of imidazole and the substituent effects of an acetyl group.

Predicted ^{13}C NMR Data

Carbon Assignment	Predicted Chemical Shift (δ)
-CH ₃ (acetyl)	~25-30 ppm
C5 (imidazole)	~115-125 ppm
C4 (imidazole)	~130-140 ppm
C2 (imidazole)	~135-145 ppm
C=O (acetyl)	~190-200 ppm

Interpretation of the Predicted ^{13}C NMR Spectrum

The predicted ^{13}C NMR spectrum of **4-Acetylimidazole** is expected to show five distinct signals.

- Acetyl Carbon (-CH₃): The methyl carbon of the acetyl group is expected to appear in the upfield region, typically between 25 and 30 ppm.
- Imidazole Ring Carbons (C2, C4, and C5): The carbons of the imidazole ring are expected in the aromatic region. The C4 carbon, being directly attached to the electron-withdrawing acetyl group, would be the most deshielded among the ring carbons. The C2 and C5 carbons would have chemical shifts influenced by the nitrogen atoms and the overall aromatic system. Based on data for other substituted imidazoles, the expected order of chemical shifts would be C4 > C2 > C5.
- Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is anticipated to be the most downfield signal in the spectrum, typically appearing in the range of 190-200 ppm, which is characteristic of ketone carbonyls.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy of a Solid Sample

For a solid compound like **4-Acetylimidazole**, the IR spectrum can be obtained using the following methods:

- KBr Pellet Method:
 - Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

- Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.
- Attenuated Total Reflectance (ATR) Method:
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
 - Acquire the IR spectrum. This method is often preferred for its simplicity and minimal sample preparation.

Predicted IR Absorption Data

Functional Group	Characteristic Absorption (cm ⁻¹)
N-H Stretch (imidazole)	3100-3000 (broad)
C-H Stretch (aromatic)	3100-3000
C-H Stretch (aliphatic, -CH ₃)	2950-2850
C=O Stretch (ketone)	1680-1660
C=N and C=C Stretch (imidazole ring)	1600-1450
C-N Stretch (imidazole ring)	1350-1250

Interpretation of the Predicted IR Spectrum

The IR spectrum of **4-Acetylimidazole** is expected to exhibit several characteristic absorption bands that confirm its structure.

- N-H and C-H Stretching Region: A broad absorption band between 3100 and 3000 cm⁻¹ is expected due to the N-H stretching vibration of the imidazole ring. Overlapping with this, sharp peaks corresponding to the aromatic C-H stretches of the imidazole ring should be observed. Just below 3000 cm⁻¹, absorptions from the aliphatic C-H stretching of the methyl group will be present.

- **Carbonyl Stretching Region:** A strong, sharp absorption band in the region of 1680-1660 cm^{-1} is a key diagnostic peak for the C=O stretching vibration of the acetyl group's ketone. Conjugation with the imidazole ring is expected to lower this frequency compared to a simple aliphatic ketone.
- **Fingerprint Region:** The region below 1600 cm^{-1} will contain a complex pattern of absorptions corresponding to the C=N and C=C stretching vibrations of the imidazole ring, as well as various bending vibrations. These are highly characteristic of the molecule and can be used for identification by comparison with a reference spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, providing valuable structural information. ESI is a softer ionization technique that typically yields the protonated molecular ion, $[\text{M}+\text{H}]^+$, confirming the molecular weight.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

Predicted Mass Spectrum Data (Electron Ionization)

m/z	Predicted Fragment Ion
110	$[M]^{+}$ (Molecular Ion)
95	$[M - \text{CH}_3]^{+}$
68	$[M - \text{CH}_2\text{CO}]^{+}$
43	$[\text{CH}_3\text{CO}]^{+}$

Interpretation of the Predicted Mass Spectrum

The mass spectrum of **4-Acetylimidazole** under electron ionization is expected to show a molecular ion peak and several characteristic fragment ions.

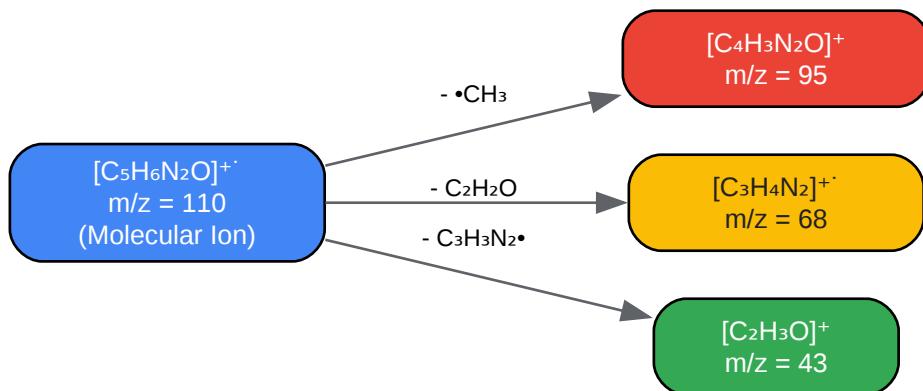
- Molecular Ion (M^{+}): The molecular ion peak should be observed at an m/z of 110, corresponding to the molecular weight of **4-Acetylimidazole** ($C_5H_6N_2O$).
- Major Fragmentation Pathways:
 - Loss of a Methyl Radical: A common fragmentation for acetyl-substituted compounds is the loss of a methyl radical ($\cdot\text{CH}_3$) to form a stable acylium ion. This would result in a peak at m/z 95 ($[M - 15]^{+}$).
 - Loss of Ketene: Another possible fragmentation is the loss of a neutral ketene molecule ($\text{CH}_2=\text{C=O}$) via a rearrangement process, leading to a fragment ion at m/z 68 ($[M - 42]^{+}$), which corresponds to the imidazole radical cation.
 - Formation of the Acetyl Cation: Cleavage of the bond between the imidazole ring and the acetyl group would generate the highly stable acetyl cation ($[\text{CH}_3\text{CO}]^{+}$) at m/z 43. This is often a prominent peak in the mass spectra of acetyl-containing compounds.

IV. Visualizations

Molecular Structure of **4-Acetylimidazole**

Caption: Molecular structure of **4-Acetylimidazole**.

Predicted Mass Spectrometry Fragmentation Pathway



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Caption: Predicted major fragmentation pathways of **4-Acetylimidazole** in EI-MS.

V. Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile of **4-Acetylimidazole**. The ^1H NMR data confirms the proton environment, while predictive ^{13}C NMR, IR, and MS data offer a robust framework for its structural confirmation and characterization. The detailed experimental protocols serve as a practical resource for researchers working with this and related compounds. A thorough understanding of this spectroscopic data is essential for quality control, reaction monitoring, and the rational design of new molecules in drug discovery and materials science.

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